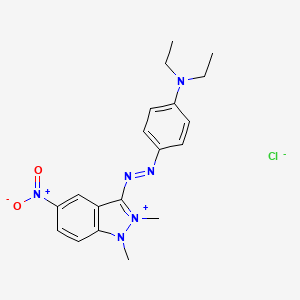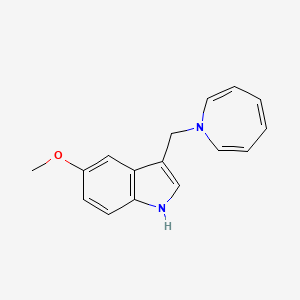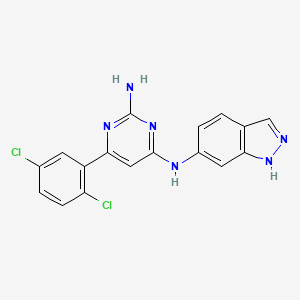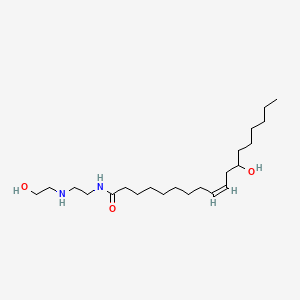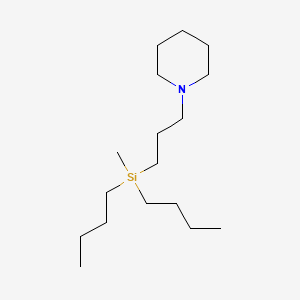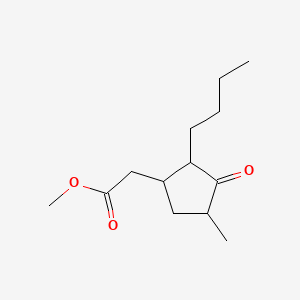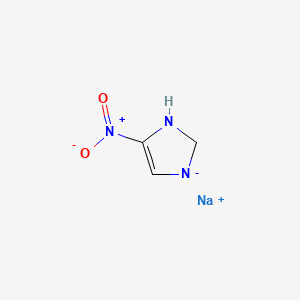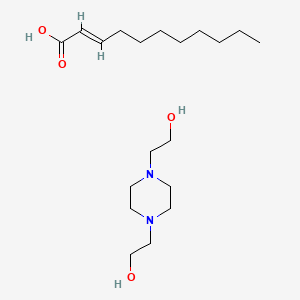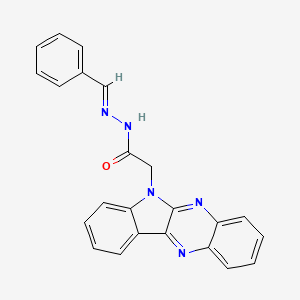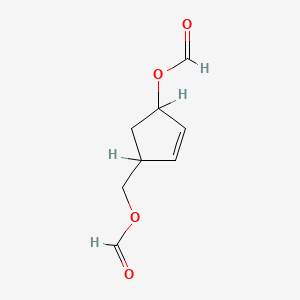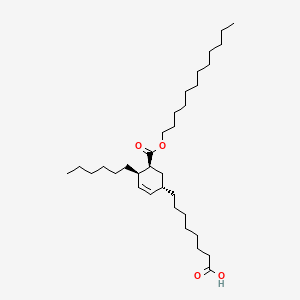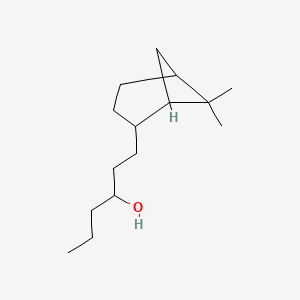
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol is a chemical compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a ketone to form the desired bicyclic alcohol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. Catalysts may also be employed to enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions that lead to the compound’s effects.
類似化合物との比較
Similar Compounds
Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: Known for its similar bicyclic structure but lacks the hydroxyl group.
Bicyclo(3.1.1)heptane, 6,6-dimethyl-2-methylene-: Another bicyclic compound with a different functional group arrangement.
Uniqueness
6,6-Dimethyl-alpha-propylbicyclo(31
特性
CAS番号 |
94231-55-7 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
1-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hexan-3-ol |
InChI |
InChI=1S/C15H28O/c1-4-5-13(16)9-7-11-6-8-12-10-14(11)15(12,2)3/h11-14,16H,4-10H2,1-3H3 |
InChIキー |
KHBHMJKIAFOZKG-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC1CCC2CC1C2(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



